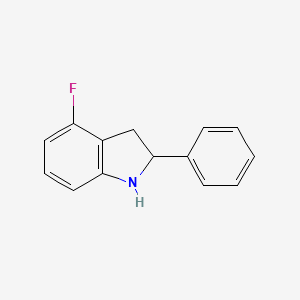
4-Fluoro-2-phenylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-phenylindoline is an organic compound that belongs to the class of indolines, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring The presence of a fluorine atom at the fourth position and a phenyl group at the second position of the indoline structure imparts unique chemical properties to this compound
Métodos De Preparación
The synthesis of 4-Fluoro-2-phenylindoline can be achieved through several methods. One common approach involves the intramolecular sp3 C-H amination using nitroarenes as aryl nitrene precursors. This method employs N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene as a reductant to generate aryl nitrene species in situ, facilitating the direct, metal-free synthesis of unprotected 2-arylindolines from the corresponding nitroarene compounds . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions .
Análisis De Reacciones Químicas
4-Fluoro-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming new carbon–carbon bonds with the help of palladium catalysts and organoboron reagents.
Aplicaciones Científicas De Investigación
4-Fluoro-2-phenylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-phenylindoline involves its interaction with specific molecular targets and pathways. For instance, indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biological activities such as antiviral, anticancer, and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
4-Fluoro-2-phenylindoline can be compared with other similar compounds, such as:
2-Phenylindole: This compound lacks the fluorine atom at the fourth position, which can significantly alter its chemical reactivity and biological activity.
4-Fluoro-2-phenylaniline: This compound has a similar structure but differs in the position of the fluorine atom and the presence of aniline instead of indoline.
Fluorinated Pyridines: These compounds share the fluorine substitution but have a different core structure, leading to distinct chemical and biological properties.
The unique combination of the fluorine atom and the phenyl group in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H12FN |
|---|---|
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
4-fluoro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |
Clave InChI |
UUDVNPGPTRJMJH-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C1C(=CC=C2)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


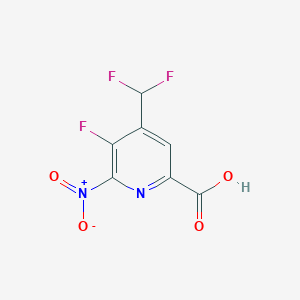
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
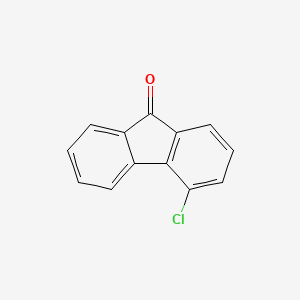
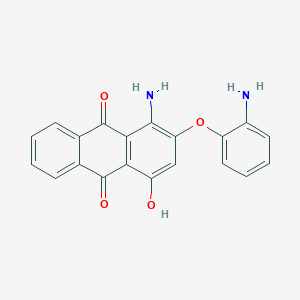
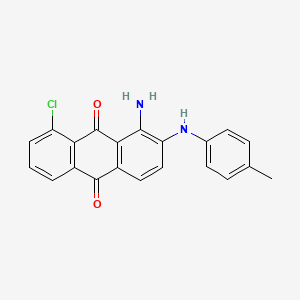
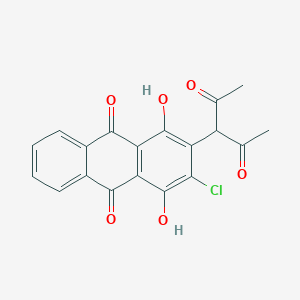
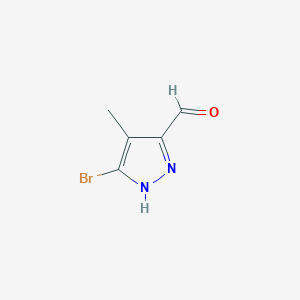
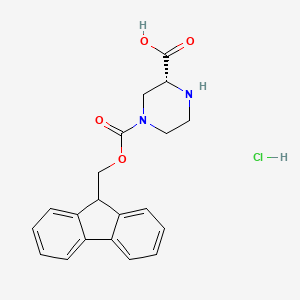
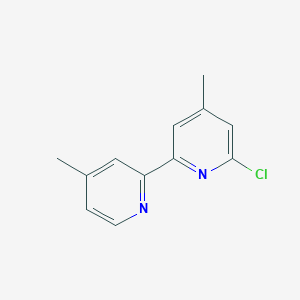
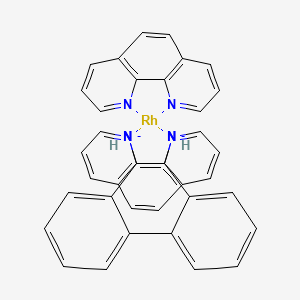
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
